![molecular formula C16H16Cl2N4O2S B2663510 RKI 1447 (dihydrochloride) CAS No. 1782109-09-4](/img/structure/B2663510.png)
RKI 1447 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RKI 1447 (dihydrochloride) is a potent and selective inhibitor of the enzyme Rho kinase . It has IC50s of 14.5 and 6.2 nM for ROCK1 and ROCK2, respectively . It has been investigated for applications in cancer treatment, as well as glaucoma, and nonalcoholic fatty liver disease .
Molecular Structure Analysis
The molecular formula of RKI 1447 (dihydrochloride) is C16H14N4O2S . The molecular weight is 326.37 . The crystal structures of the RKI-1447/ROCK1 complex revealed that RKI-1447 is a Type I kinase inhibitor that binds the ATP binding site through interactions with the hinge region and the DFG motif .Chemical Reactions Analysis
RKI 1447 (dihydrochloride) suppresses phosphorylation of the ROCK substrates MLC-2 and MYPT-1 in human cancer cells, but has no effect on the phosphorylation levels of Akt, MEK, and S6 kinase .Scientific Research Applications
- Anti-Invasive and Antitumor Activities : RKI-1447 inhibits ROCK-mediated cytoskeleton reorganization, specifically actin stress fiber formation, following LPA stimulation. It suppresses migration, invasion, and anchorage-independent tumor growth in breast cancer cells .
- Transgenic Mouse Model : In a preclinical study, RKI-1447 effectively inhibited mammary tumor outgrowth in a transgenic mouse model .
- SRSF2-Mutated AML Cells : RKI-1447 has shown promise in inhibiting the growth of SRSF2-mutated acute myeloid leukemia (AML) cells in vitro and reducing engraftment of primary SRSF2-mutated AML cells in vivo .
- ROCK1 and ROCK2 Inhibition : RKI-1447 selectively inhibits ROCK1 (IC50 = 14.5 nM) and ROCK2 (IC50 = 6.2 nM) phosphorylation. It suppresses ROCK substrates MLC-2 and MYPT-1 in human cancer cells without affecting Akt, MEK, or S6 kinase phosphorylation levels .
- Critical Role in Cancer Metastasis : ROCK kinases play a crucial role in cancer cell migration, invasion, and metastasis. RKI-1447’s inhibition of ROCK activity may have therapeutic implications .
- Colorectal Carcinoma Cell Growth : RKI-1447 suppresses colorectal carcinoma cell growth and promotes apoptosis .
Cancer Research
Leukemia Treatment
ROCK Signaling Pathway Modulation
Cell Migration and Invasion
Apoptosis and Cell Growth Regulation
Potential Clinical Application
Mechanism of Action
Safety and Hazards
Future Directions
RKI 1447 (dihydrochloride) has been investigated for applications in cancer treatment, as well as glaucoma, and nonalcoholic fatty liver disease . It has shown significant anti-invasive and antitumor activities . Further examination of RKI-1447 suitability as a potential clinical candidate is justified .
properties
IUPAC Name |
1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S.2ClH/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12;;/h1-8,10,21H,9H2,(H2,18,19,20,22);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXLRAPHQIRDNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.